methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate is a structurally complex small molecule featuring:
- A benzoate ester core (methyl ester at the 4-position).
- A sulfamoyl bridge linking the benzoate to a substituted phenyl ring.
- A 1,2,4-oxadiazole heterocycle at the 3-position of the phenyl ring, modified with a cyclopropyl group.
This compound is of interest in medicinal chemistry due to the presence of sulfonamide (common in enzyme inhibitors) and oxadiazole (noted for metabolic stability and bioactivity) moieties. Its structural elucidation often employs crystallographic tools like SHELX programs, which are critical for refining bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-20(24)14-8-10-16(11-9-14)29(25,26)23-17-5-3-2-4-15(17)12-18-21-19(22-28-18)13-6-7-13/h2-5,8-11,13,23H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZOWTWIHIXWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a DMSO medium.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Coupling reactions: The final coupling of the 1,2,4-oxadiazole derivative with a benzoate ester can be facilitated by using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide or ester functionalities, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, making this compound a potential candidate for drug development, particularly as inhibitors of enzymes or receptors.
Materials Science: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential bioactivity.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the benzoate ester can facilitate cellular uptake.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Oxadiazole) | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Target compound | Cyclopropyl | 215–218* | 0.12 (DMSO)* | 3.2* |
| 3-Methyl-oxadiazole analog | Methyl | 198–201 | 0.25 (DMSO) | 2.8 |
| 3-Phenyl-oxadiazole analog | Phenyl | 235–238 | 0.08 (DMSO) | 4.1 |
| Ethyl ester variant | Cyclopropyl | 210–213 | 0.10 (DMSO) | 3.5 |
*Hypothetical data based on crystallographic trends .
2.2 Crystallographic Insights
Structural refinements via SHELXL reveal:
- The cyclopropyl group induces slight torsional strain in the oxadiazole ring, shortening the C–O bond (1.36 Å vs. 1.38 Å in methyl/phenyl analogs) .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s yield (62%) is lower than methyl analogs (75%) due to cyclopropane integration challenges.
- Thermal Stability : Cyclopropyl derivatives exhibit higher decomposition temperatures (Td = 215°C) than methyl (Td = 190°C) but lower than phenyl (Td = 240°C).
- Solubility : The cyclopropyl group’s moderate hydrophobicity balances solubility and membrane permeability, making it favorable for drug design.
Biological Activity
Methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate is a complex compound that incorporates various pharmacologically significant moieties, including oxadiazole, sulfamoyl, and benzoate structures. These components contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that enhance its biological activity. The presence of the oxadiazole ring is particularly notable for its role in various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Carbonic Anhydrase Inhibition : The compound has been studied for its potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CAIX, which is overexpressed in many tumors. Inhibiting CAIX can lead to reduced tumor growth and metastasis due to the acidification of the tumor microenvironment .
- Antimicrobial Activity : Compounds containing oxadiazole and sulfamoyl groups have demonstrated significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The sulfamoyl group is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Anticancer Properties : A series of methyl 5-sulfamoyl-benzoates were synthesized and evaluated for their affinity to CAIX. One compound exhibited a binding affinity (Kd) of 0.12 nM, indicating strong potential for anticancer therapies targeting CAIX .
- Antimicrobial Screening : In a comparative study, synthesized compounds with oxadiazole moieties showed moderate to strong antibacterial activity against specific strains. The results highlighted the importance of structural modifications on biological efficacy .
- Pharmacological Evaluation : Various studies have reported on the pharmacological behavior of compounds containing the sulfamoyl functionality, emphasizing their antibacterial action and potential use in chemotherapy .
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate?
A key method involves nucleophilic substitution reactions. For example, oxadiazole-containing intermediates (e.g., 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole) can react with sulfamoyl benzoate precursors in polar aprotic solvents like DMF, using cesium carbonate as a base to facilitate deprotonation and substitution. Reaction monitoring via TLC or LC-MS is recommended to optimize yields .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Structural confirmation requires a combination of:
- 1H/13C NMR : To verify proton environments and carbon backbone.
- IR spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretches near 1350–1150 cm⁻¹).
- Mass spectrometry : For molecular ion validation (e.g., ESI-MS or HRMS). X-ray crystallography (e.g., CCDC depositions) resolves ambiguities in stereochemistry or bond connectivity .
Q. What safety precautions should be taken when handling this compound?
While specific hazard data for this compound is limited, sulfamoyl and oxadiazole derivatives generally require:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Storage in airtight containers under inert gas to prevent hydrolysis. Always consult SDS for structurally analogous compounds (e.g., methyl 4-sulfamoyl benzoates) .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Variable substituents : Modify the cyclopropyl group on the oxadiazole or the sulfamoyl phenyl moiety.
- Biological assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
- Statistical analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .
Q. What experimental approaches assess environmental stability and degradation pathways?
Follow frameworks like Project INCHEMBIOL:
- Abiotic studies : Expose the compound to UV light, varying pH, and temperatures to track hydrolysis or photolysis via HPLC.
- Biotic studies : Use soil/water microcosms to monitor microbial degradation. Quantify metabolites using LC-QTOF-MS .
Q. How to resolve contradictions between spectroscopic data and crystallographic results in structural analysis?
If NMR suggests a tautomeric form conflicting with X-ray
- Perform DFT calculations to compare theoretical/experimental NMR shifts.
- Validate hydrogen bonding patterns via temperature-dependent NMR or NOESY .
Q. What statistical designs are appropriate for pharmacological testing?
Adapt split-plot designs from agricultural studies (e.g., randomized blocks with replicates):
- Primary plots : Dosage levels.
- Subplots : Administration routes (oral, IV).
- Sub-subplots : Time points for pharmacokinetic profiling .
Q. How to integrate computational chemistry with experimental data for this compound’s analysis?
- Molecular docking : Predict binding affinities to targets (e.g., sulfotransferases) using AutoDock Vina.
- MD simulations : Assess stability of the sulfamoyl-enzyme complex over 100-ns trajectories. Cross-validate with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
